molecular formula C20H20N6O9S B1674534 Latamoxef CAS No. 64952-97-2

Latamoxef

Cat. No. B1674534
CAS RN: 64952-97-2
M. Wt: 520.5 g/mol
InChI Key: JWCSIUVGFCSJCK-CAVRMKNVSA-N
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Description

Latamoxef, also known as moxalactam, is an oxacephem antibiotic usually grouped with the cephalosporins . In oxacephems such as latamoxef, the sulfur atom of the cephalosporin core is replaced with an oxygen atom .


Synthesis Analysis

Latamoxef is a semi-synthetic 1-oxo-β-lactam antibiotic . It consists of R- and S-epimers, both of which are levorotatory . A new 7-side chain of latamoxef was designed and prepared by treating Methyl 4-hydroxyphenylacetate with dimethyl carbonate etc. by condensation, alkylation, and partial hydrolysis .


Molecular Structure Analysis

The molecular formula of Latamoxef is C20H20N6O9S . It has a molecular weight of 520.5 g/mol . The structure of Latamoxef is similar to the cephalosporins except for the substitution of an oxaazabicyclo moiety for the thiaazabicyclo moiety of certain cephalosporins .


Chemical Reactions Analysis

Latamoxef, like other cephalosporins with a methylthiotetrazole side chain, causes a disulfiram reaction when mixed with alcohol . Additionally, the methylthiotetrazole side chain inhibits γ-carboxylation of glutamic acid; this can interfere with the actions of vitamin K .


Physical And Chemical Properties Analysis

Latamoxef has a density of 1.8±0.1 g/cm3 . It has a molar refractivity of 121.4±0.5 cm3 . It has a polar surface area of 232 Å2 .

Scientific Research Applications

Therapeutic Drug Monitoring and Pharmacokinetics in Neonates

Latamoxef, a broad-spectrum anti-bacterial agent, has been utilized off-label for treating neonatal sepsis. The variability in treatment response and the uncertainty surrounding optimal dosing have underscored the value of therapeutic drug monitoring (TDM) to tailor antimicrobial therapy in this vulnerable population. A study developed and validated an HPLC method for determining latamoxef in small plasma volumes, highlighting the large inter-individual variability in trough concentrations and the frequent underdosing in neonates, thereby advocating for TDM to optimize latamoxef therapy (Dong et al., 2018).

Dosing Optimization in Neonatal and Pediatric Populations

Research has revisited latamoxef, a semi-synthetic oxacephem antibiotic, for its application in treating infections in newborns due to rising antibiotic-resistant strains. Despite its use, an evidence-based dosing regimen was lacking. Studies aimed at evaluating latamoxef pharmacokinetics in neonates and young infants to propose dosing regimens that align with pharmacokinetics-pharmacodynamics (PK-PD) insights. These studies have helped in formulating dosing guidelines based on body weight and bacterial pathogen susceptibility, enhancing treatment efficacy while reducing potential risks (Qi et al., 2019).

Antibacterial Activity and Dosing Regimen Optimization

The antibacterial efficacy of latamoxef, particularly against ESBL-producing Enterobacteriaceae, was assessed through pharmacokinetics/pharmacodynamics (PK/PD) modeling and Monte Carlo simulations. The study provided insights into optimal dosing regimens to achieve desired antibacterial effects, supporting the use of latamoxef as a potent agent against bacterial infections caused by resistant strains (Ito et al., 2014).

Population Pharmacokinetics in Children

Further research established population pharmacokinetic models for latamoxef and its R- and S-epimers in pediatric patients, aiming to guide individualized administration. This work underscored the significance of body surface area as a covariate affecting pharmacokinetic parameters and offered dosage adjustment recommendations to more effectively reach therapeutic targets in children with various bacterial infections (Wang et al., 2022).

Safety And Hazards

Latamoxef is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Latamoxef produces potentially life-threatening effects which include Bleeding, Hypothrombinemia, Platelet dysfunctioning .

Future Directions

With the rise of antibiotic-resistant bacterial strains, latamoxef is being used again to treat infectious diseases, especially in pediatrics . The pharmacokinetic parameters of latamoxef are highly variable, given the changes in body composition, organ maturation, and development that occurs in pediatrics . Therefore, an appropriate dosing regimen is essential . Future studies aim to establish population pharmacokinetic models of latamoxef, as well as its R- and S-epimers, and generate findings to guide the individualized administration of latamoxef in pediatric patients .

properties

IUPAC Name

(6R,7R)-7-[[2-carboxy-2-(4-hydroxyphenyl)acetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O9S/c1-25-19(22-23-24-25)36-8-10-7-35-18-20(34-2,17(33)26(18)13(10)16(31)32)21-14(28)12(15(29)30)9-3-5-11(27)6-4-9/h3-6,12,18,27H,7-8H2,1-2H3,(H,21,28)(H,29,30)(H,31,32)/t12?,18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCSIUVGFCSJCK-CAVRMKNVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)C(C4=CC=C(C=C4)O)C(=O)O)OC)OC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023338
Record name Moxalactam
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Latamoxef
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015574
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Solubility

7.51e-01 g/L
Record name Latamoxef
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Mechanism of Action

Penicillins acylate the penicillin-sensitive transpeptidase C-terminal domain (the penicillin-binding protein) by opening the lactam ring. This inactivation of the enzyme prevents the formation of a cross-link of two linear peptidoglycan strands, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that amoxicllin interferes with an autolysin inhibitor.
Record name Latamoxef
Source DrugBank
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Product Name

Latamoxef

CAS RN

64952-97-2, 79120-38-0
Record name Moxalactam
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Record name 7beta-(2-Carboxy-2-(4-hydroxyphenyl)acetamido)-7alpha-methoxy-3-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-1-oxa-1-dethia-3-cephem-4-carboxylic acid
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Record name Latamoxef
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Record name Moxalactam
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Record name Latamoxef
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Record name MOXALACTAM
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Record name Latamoxef
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URL http://www.hmdb.ca/metabolites/HMDB0015574
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,170
Citations
AA Carmine, RN Brogden, RC Heel, JA Romankiewicz… - Drugs, 1983 - Springer
Synopsis: Moxalactam 1 (latamoxef) is a new synthetic oxa-β-lactam antibiotic administered intravenously or intramuscularly. It has a broad spectrum of activity against Gram-positive …
Number of citations: 43 link.springer.com
KJ Tack, LD Sabath - Chemotherapy, 1985 - karger.com
… for latamoxef, piperacillin, chloramphenicol, or clindamycin. … beta-lactam antibiotics, pipera cillin and latamoxef, because of the pos … Latamoxef, in particular, is known to possess unique …
Number of citations: 108 karger.com
WEG Thomas, MJ Cooper, A Holt… - Journal of Antimicrobial …, 1985 - academic.oup.com
… latamoxef (moxalactam) as single agent chemoprophylaxis in elective colorectal surgery, 120 consecutive patients were randomized to receive latamoxef (… levels of latamoxef were well …
Number of citations: 10 academic.oup.com
H Qi, YE Wu, YL Liu, C Kou, ZM Wang… - Frontiers in …, 2021 - frontiersin.org
… will provide a clinical basis for the rational clinical use of latamoxef in EONS treatment. … of latamoxef in neonates, we performed a population pharmacokinetics (PPK) study of latamoxef …
Number of citations: 3 www.frontiersin.org
T Nishimura, K Tabuki, T Takashima - The Japanese Journal of …, 1983 - europepmc.org
The authors have carried out the pharmacokinetic and clinical studies of latamoxef (LMOX) in mature and premature neonates. The results were as follows. The serum mean peak levels …
Number of citations: 1 europepmc.org
L He, J Qian, P Zhu, W Yang, Y She - Journal of Pharmaceutical and …, 2019 - Elsevier
A simple and sensitive method was developed for separation and characterization of seventeen impurities from commercial latamoxef sodium for injection by liquid chromatography …
Number of citations: 6 www.sciencedirect.com
R Fujii, S Hashira, M Takimoto, T Oka… - … Japanese Journal of …, 1984 - europepmc.org
Studies were carried out on the in vivo kinetics and clinical efficacy of latamoxef (LMOX) in neonates and premature infants. The results are summarized below. Serum concentration …
Number of citations: 1 europepmc.org
D Mu, Y Luan, L Wang, Z Gao, P Yang… - Emerging Microbes & …, 2020 - Taylor & Francis
Staphylococcus aureus (S. aureus), especially methicillin-resistant Staphylococcus aureus (MRSA), is a major cause of pneumonia, resulting in severe morbidity and mortality in adults …
Number of citations: 20 www.tandfonline.com
JP Basly, I Longy, M Bernard - International journal of pharmaceutics, 1997 - Elsevier
As an alternative to heat and gas exposure sterilization, ionizing radiation is gaining interest as a sterilization process for medicinal products. The aim of this work was to develop …
Number of citations: 33 www.sciencedirect.com
BG Yangco, I Baird, B Lorber, R Noble… - Journal of …, 1987 - academic.oup.com
… Hypoprothrombinaemia occurred in five latamoxef-treated patients and one of … latamoxef were similarly effective; however, the incidence of side effects was most frequent with latamoxef…
Number of citations: 12 academic.oup.com

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